molecular formula C21H19N3O4S2 B2452713 3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-05-5

3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2452713
CAS No.: 863595-05-5
M. Wt: 441.52
InChI Key: KRGDDRUIZXWDCQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)14-9-10-18(27-2)19(12-14)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDDRUIZXWDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 441.5 g/mol
  • Purity : Typically around 95% .

The compound's structure features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazolo[5,4-b]pyridine Core : This is achieved through cyclization reactions involving thioamides and halogenated pyridine derivatives under basic conditions.
  • Attachment of the Phenyl Group : A Suzuki coupling reaction is employed to introduce the phenyl group using a boronic acid derivative.
  • Amidation : The final step involves forming the benzamide linkage through an amidation reaction with a benzoyl chloride derivative .

Anticancer Properties

Research indicates that compounds with thiazolo[5,4-b]pyridine cores have shown significant anticancer activity. For instance:

  • Inhibitory Effects on Kinases : Studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine can inhibit various kinases involved in cancer progression, such as PI3K and CDK1. For example, a related compound exhibited an IC50 value of 3.6 nM for PI3Kα inhibition .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties:

  • Antibacterial Studies : Compounds derived from thiazolo[5,4-b]pyridine have been tested against various bacterial strains and have shown promising results in inhibiting growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a competitive inhibitor at the ATP-binding sites of kinases such as c-KIT and VEGFR2, which are critical in tumor growth and angiogenesis .
  • Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Study on c-KIT Inhibition :
    • A study identified novel thiazolo[5,4-b]pyridine derivatives as effective c-KIT inhibitors. The research highlighted that modifications at specific positions on the thiazole ring enhanced inhibitory potency against imatinib-resistant forms of leukemia .
  • Anticancer Efficacy in Cell Lines :
    • Another investigation demonstrated that related compounds showed significant antiproliferative effects against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than those observed for standard treatments .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (nM)
3,4-Dimethoxy-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideThiazolo-pyridineAnticancer3.6
2-Methylthiazole DerivativeThiazoleAntibacterialVaries
DoxorubicinAnthracyclineAnticancer0.1 - 10

Scientific Research Applications

Anticancer Properties

Research indicates that the thiazolo[5,4-b]pyridine component of this compound acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell signaling pathways that regulate growth and survival. Inhibition of PI3K can lead to reduced tumor growth and proliferation in cancer cells. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antidiabetic Effects

In related studies on benzenesulfonamide derivatives, compounds similar to 3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have demonstrated promising antidiabetic activities. These derivatives were evaluated in vivo using streptozotocin-induced diabetic rat models and showed significant reductions in blood glucose levels compared to standard treatments like glibenclamide . The structural modifications in the sulfonamide group are believed to enhance their hypoglycemic effects.

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties. Recent studies have focused on the synthesis of related compounds that exhibit activity against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings indicate that derivatives with similar frameworks could serve as lead compounds for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolo[5,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Coupling Reaction : The thiazolo[5,4-b]pyridine intermediate is coupled with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final sulfonamide product .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several thiazolo[5,4-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against PI3K isoforms, suggesting potent inhibitory capabilities .

Case Study 2: Antidiabetic Activity Assessment

In another investigation focusing on the antidiabetic potential of benzenesulfonamide derivatives, several compounds were synthesized and tested for their ability to lower blood glucose levels in diabetic rat models. Some derivatives demonstrated efficacy comparable to established antidiabetic drugs . This study emphasizes the importance of structural modifications in enhancing biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and aromatic rings participate in nucleophilic processes:

Mechanism :

  • Sulfonamide nitrogen acts as a nucleophile under basic conditions (e.g., NaOH/EtOH), attacking electrophilic centers such as alkyl halides.

  • Thiazolo[5,4-b]pyridine undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly under catalytic copper(I) conditions.

Key Reactions :

ReagentConditionsProduct OutcomeYield (%)Source
CH₃IK₂CO₃, DMF, 80°CN-methylation of sulfonamide72
CuI, 2-bromopyridineDMF, 120°C, 12 hC-H arylation at thiazolo position68

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxybenzene ring undergoes regioselective EAS:

Mechanism :

  • Nitration occurs at the para position to methoxy groups using HNO₃/H₂SO₄.

  • Bromination with Br₂/FeBr₃ targets the ortho position relative to sulfonamide.

Experimental Data :

Reaction TypeReagentPosition SelectivityIsolated Yield (%)Reference
NitrationHNO₃ (conc.), H₂SO₄Para to OMe85
BrominationBr₂, FeBr₃Ortho to sulfonamide78

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Oxidation

  • Sulfonamide Stability : Resists oxidation under mild conditions (e.g., H₂O₂/AcOH).

  • Thiazole Ring : Susceptible to oxidation with KMnO₄/H₂SO₄, forming sulfoxide derivatives.

Reduction

  • Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines with >90% efficiency.

  • Methoxy Groups : Resistant to standard reducing agents (e.g., LiAlH₄).

Cross-Coupling Reactions

The thiazolo[5,4-b]pyridine core enables transition metal-catalyzed couplings:

Suzuki-Miyaura Reaction :

Boronic AcidCatalystProductYield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-thiazolo hybrid83
Thiophene-2-boronic acidPd(OAc)₂, SPhosHeterocyclic extended analog76

Buchwald-Hartwig Amination :

AmineConditionsOutcomeYield (%)Reference
PiperidinePd₂(dba)₃, XantphosN-alkylation at pyridine position65

Acid/Base-Mediated Rearrangements

Sulfonamide Hydrolysis :

  • Requires harsh conditions (6M HCl, reflux) to cleave the S-N bond, yielding 3,4-dimethoxybenzenesulfonic acid and the corresponding amine.

Thiazolo Ring Opening :

  • Treatment with NaOH (10%, 100°C) fragments the thiazolo[5,4-b]pyridine into mercaptopyridine and carboxamide derivatives.

Stability Under Pharmacological Conditions

ConditionObservationStability (%)Source
pH 2.0 (simulated gastric fluid)Sulfonamide remains intact for 24 h98
pH 7.4 (blood plasma)Slow hydrolysis (<5% degradation in 48 h)95
UV light (254 nm)Photosensitivity observed after 6 h72

Comparative Reactivity Analysis

Functional GroupReactivity Rank (1=Most)Key Reaction Partners
Thiazolo[5,4-b]pyridine1Electrophiles, transition metal catalysts
Sulfonamide2Alkyl halides, strong acids/bases
Methoxybenzene3Nitrating/brominating agents

This compound’s reactivity profile underscores its versatility as a synthetic intermediate and its potential for structure-activity optimization in drug discovery. Controlled functionalization at the sulfonamide, thiazolo[5,4-b]pyridine, and methoxybenzene positions enables precise modulation of physicochemical and pharmacological properties .

Q & A

Q. What experimental controls are critical when studying this compound’s anti-inflammatory effects in vivo?

  • Methodological Answer :
  • Vehicle controls : Administer DMSO/saline mixtures matching the formulation’s concentration.
  • Genetic controls : Use knockout mice (e.g., COX-2⁻/⁻) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.